

Technical Guide: Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate

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Compound of Interest

Compound Name:	Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate
CAS No.:	723284-34-2
Cat. No.:	B3151835

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Strategic Sourcing, Synthesis, and Market Analysis[1]

Executive Summary & Chemical Profile

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate (CAS: 723284-34-2) is a highly specialized aromatic ester used primarily as an intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and heterocyclic bioactive scaffolds. Unlike its structural isomer (the Gefitinib intermediate), this compound features a specific substitution pattern that directs subsequent nucleophilic aromatic substitutions and cyclization reactions unique to novel drug discovery pipelines.

Core Identity Matrix

Parameter	Specification
IUPAC Name	Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate
CAS Number	723284-34-2
Molecular Formula	C ₉ H ₉ NO ₆
Molecular Weight	227.17 g/mol
Appearance	Pale yellow to yellow crystalline powder
Key Functional Groups	Nitro (-NO ₂), Phenolic Hydroxyl (-OH), Methoxy (-OCH ₃), Ester (-COOMe)

Market Intelligence: Price Analysis per Gram

The pricing of **Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate** is non-linear, heavily influenced by purity requirements and the scale of synthesis. As a "building block" rather than a commodity chemical, its cost per gram decreases significantly with volume but carries a premium for high-purity research grades (>98%).

Current Market Valuation (Estimated Q1 2025)

The following data aggregates pricing trends from major global catalog suppliers (e.g., Fluorochem, Sigma-Aldrich, specialized synthesizers).

Quantity	Price Range (USD)	Price Per Gram (USD/g)	Target Segment
250 mg	\$25.00 - \$45.00	\$100.00 - \$180.00	Academic Research / Screening
1 g	\$60.00 - \$95.00	\$60.00 - \$95.00	Lead Optimization
5 g	\$180.00 - \$250.00	\$36.00 - \$50.00	Process Development
100 g+	Inquire	\$12.00 - \$25.00	Pilot Scale Manufacturing

Market Insight: The high initial price per gram for small quantities reflects the labor-intensive purification required to remove the 3-nitro isomer, which is a common byproduct. Bulk pricing drops as recrystallization processes become more efficient at scale.

Technical Deep Dive: Synthetic Pathway

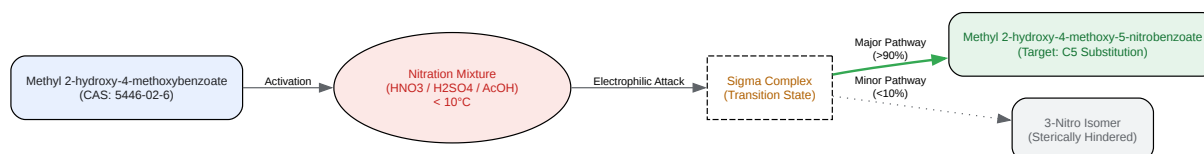
The cost and availability of this compound are directly tied to its synthesis. The most robust route involves the electrophilic aromatic nitration of Methyl 4-methoxysalicylate.

Mechanistic Logic

- Starting Material: Methyl 2-hydroxy-4-methoxybenzoate (CAS: 5446-02-6).
- Directing Effects:
 - The -OH group (C2) is an ortho, para-director.
 - The -OMe group (C4) is an ortho, para-director.
 - The -COOMe group (C1) is a meta-director.
- Regioselectivity: All three groups cooperatively direct the incoming electrophile (NO_2^+) to position C5. Position C3 is theoretically activated but sterically hindered by the flanking -OH and -OMe groups, making C5 the kinetically and thermodynamically favored site.

Synthetic Workflow Diagram

The following diagram illustrates the reaction pathway and the critical directing effects governing the synthesis.



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Caption: Electrophilic aromatic substitution pathway showing the regioselective nitration directed by cooperative substituent effects.

Experimental Protocol: Synthesis & Purification

Note: This protocol is designed for a 10g scale. All procedures must be conducted in a fume hood.

Reagents

- Methyl 2-hydroxy-4-methoxybenzoate (10.0 g, 54.9 mmol)
- Glacial Acetic Acid (40 mL)
- Nitric Acid (70%, 4.0 mL, ~1.1 eq)
- Ice/Water bath

Step-by-Step Methodology

- Solubilization: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of Methyl 2-hydroxy-4-methoxybenzoate in 40 mL of glacial acetic acid. The solution may require slight warming (30°C) to fully dissolve, then cool to 15°C.
- Nitration: Add the Nitric Acid (4.0 mL) dropwise over 20 minutes.
 - Critical Control Point: Maintain internal temperature between 15°C and 20°C. Exceeding 25°C increases the risk of dinitration or oxidation of the methoxy group.
- Reaction Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (30% Ethyl Acetate in Hexanes). The product will appear as a less polar yellow spot compared to the starting material.
- Quenching: Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow solid.

- Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 50 mL) to remove residual acid.
- Purification (Self-Validating Step): Recrystallize the crude solid from hot Ethanol or Methanol.
 - Why? This removes the minor 3-nitro isomer (more soluble) and any dinitrated byproducts.
- Drying: Dry under vacuum at 45°C for 12 hours.

Expected Yield: 70-80% (8.5 - 9.7 g).

Quality Control & Specifications

To ensure the material is suitable for drug development (e.g., as a scaffold for benzoxazoles), it must meet the following criteria.

Test	Method	Acceptance Criteria
Purity	HPLC (C18, MeOH/H ₂ O)	≥ 98.0% (Area %)
Identity	¹ H-NMR (DMSO-d ₆)	Consistent with structure; distinct singlet for OMe (~3.9 ppm) and aromatic protons.
Melting Point	Capillary Method	148°C - 152°C (Distinct from isomer range)
Residual Solvents	GC-HS	< 5000 ppm (Ethanol/Methanol)

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53396387, Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (Isomer Comparison). Retrieved from [[Link](#)]
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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

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